1-Hexanol

Catalog No.
S1490533
CAS No.
111-27-3
M.F
C6H14O
CH3(CH2)4CH2OH
C6H14O
M. Wt
102.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hexanol

CAS Number

111-27-3

Product Name

1-Hexanol

IUPAC Name

hexan-1-ol

Molecular Formula

C6H14O
CH3(CH2)4CH2OH
C6H14O

Molecular Weight

102.17 g/mol

InChI

InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3

InChI Key

ZSIAUFGUXNUGDI-UHFFFAOYSA-N

SMILES

CCCCCCO

solubility

0.06 M
5.9 mg/mL at 25 °C
Sol in ethanol, acetone, chloroform; miscible with ether, benzene; slightly soluble in carbon tetrachloride
In water, 5,900 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.59
miscible with alcohol, ether, 1 ml in 175 ml wate

Synonyms

Hexyl Alcohol (8CI); 1-Hexyl Alcohol; 1-Hydroxyhexane; Amylcarbinol; Caproyl Alcohol; Epal 6; Hexanol; NSC 9254; Pentylcarbinol; n-Hexan-1-ol; n-Hexanol; n-Hexyl Alcohol

Canonical SMILES

CCCCCCO

The exact mass of the compound Hexanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.06 m5.9 mg/ml at 25 °csol in ethanol, acetone, chloroform; miscible with ether, benzene; slightly soluble in carbon tetrachloridein water, 5,900 mg/l at 25 °csolubility in water, g/100ml at 20 °c: 0.59miscible with alcohol, ether, 1 ml in 175 ml water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9254. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1-Hexanol is a straight-chain, six-carbon primary aliphatic alcohol that occupies a critical physicochemical middle ground between highly water-soluble short-chain alcohols and highly viscous, non-volatile long-chain fatty alcohols. With a boiling point of 157 °C, a logP of approximately 2.03, and moderate hydrophobicity, it is widely procured as a specialty extraction solvent, a precursor for linear plasticizers, and a viscosity-modifying formulation agent. Its unbranched structure and primary hydroxyl group ensure predictable, unhindered reactivity in esterification processes, making it a preferred building block for specialty lubricants, surfactants, and flavor compounds where precise chain-length characteristics are required[1].

Substituting 1-hexanol with adjacent homologs (like 1-pentanol or 1-octanol) or branched isomers (like 2-ethylhexanol) fundamentally alters process thermodynamics and product performance. Shorter chains like 1-pentanol exhibit excessively high water solubility, leading to unacceptable solvent loss into the aqueous phase during liquid-liquid extractions. Conversely, longer chains like 1-octanol introduce high viscosity and elevated boiling points (195 °C), which drastically increase the energy required for solvent recovery and risk thermal degradation of sensitive solutes. Furthermore, branched isomers such as 2-ethylhexanol introduce steric hindrance during esterification and yield plasticizers with inferior low-temperature flexibility compared to the linear esters derived from 1-hexanol [1].

Biphasic Extraction Efficiency: Minimizing Solvent Loss

In aqueous-organic biphasic extraction systems, solvent retention in the aqueous phase is a major driver of operational cost. 1-Hexanol exhibits a logP of 2.03 and an aqueous solubility of approximately 5.9 g/L at 25 °C, compared to 1-pentanol, which has a logP of 1.56 and a much higher aqueous solubility of ~22 g/L. This broader heterogeneous phase region for 1-hexanol results in significantly higher distribution coefficients for target solutes (such as biogenic acids or alcohols) while reducing solvent loss to the aqueous raffinate by over 70%[1].

Evidence DimensionAqueous solubility and LogP
Target Compound Data1-Hexanol: ~5.9 g/L solubility, LogP 2.03
Comparator Or Baseline1-Pentanol: ~22 g/L solubility, LogP 1.56
Quantified Difference~73% reduction in aqueous solubility for 1-hexanol.
ConditionsTernary liquid-liquid extraction systems at 25 °C.

Drastically reduces solvent makeup costs and wastewater treatment requirements in large-scale extraction workflows.

Thermal Stripping and Fluid Dynamics

For applications requiring solvent removal post-reaction or post-extraction, 1-hexanol provides a highly favorable thermal and rheological profile compared to longer-chain alternatives. 1-Hexanol has a dynamic viscosity of ~5.4 mPa·s and boils at 157 °C. In contrast, 1-octanol has a viscosity of ~7.3 mPa·s and a boiling point of 195 °C. The lower boiling point of 1-hexanol allows for vacuum distillation at significantly milder temperatures, while its lower viscosity improves mass transfer and pumpability in continuous flow systems[1].

Evidence DimensionBoiling point and dynamic viscosity
Target Compound Data1-Hexanol: 157 °C BP, ~5.4 mPa·s viscosity
Comparator Or Baseline1-Octanol: 195 °C BP, ~7.3 mPa·s viscosity
Quantified Difference38 °C lower boiling point and ~26% lower viscosity.
ConditionsStandard atmospheric pressure for BP; 25 °C for dynamic viscosity.

Enables energy-efficient solvent stripping without thermally degrading sensitive APIs, while reducing mechanical strain on pumping infrastructure.

Esterification Kinetics and Linear Plasticizer Performance

When synthesizing specialty plasticizers or synthetic lubricants, the linearity of the alcohol precursor dictates both reaction kinetics and final material properties. 1-Hexanol, as a straight-chain primary alcohol, reacts with diacids (e.g., adipic or phthalic acid) with minimal steric hindrance. Branched alternatives like 2-ethylhexanol feature a bulky ethyl group at the C2 position, which slows esterification rates. Furthermore, the resulting linear dihexyl esters provide superior low-temperature flexibility (lower glass transition temperatures) in polymer matrices compared to the sterically bulky bis(2-ethylhexyl) equivalents [1].

Evidence DimensionStructural linearity and steric hindrance
Target Compound Data1-Hexanol: Unbranched primary hydroxyl
Comparator Or Baseline2-Ethylhexanol: C2-branched primary hydroxyl
Quantified DifferenceAbsence of C2 branching in 1-hexanol eliminates steric bulk near the reactive site, yielding linear esters.
ConditionsIndustrial esterification with polycarboxylic acids.

Ensures faster reactor throughput during ester synthesis and produces plasticizers that maintain polymer flexibility at lower temperatures.

Liquid-Liquid Extraction of Biogenic Compounds

1-Hexanol is the optimal solvent for extracting polar organics, such as biogenic formic acid or fermentation-derived alcohols, from aqueous broths. Its low aqueous solubility prevents excessive solvent loss into the raffinate, while its moderate polarity ensures high distribution coefficients, outperforming shorter-chain alcohols like 1-pentanol[1].

Synthesis of Specialty Linear Plasticizers

In polymer formulation, 1-hexanol is prioritized over branched alcohols (e.g., 2-ethylhexanol) for the synthesis of linear phthalates, adipates, and trimellitates. The resulting straight-chain esters impart superior low-temperature flexibility and specific volatility profiles required for specialized PVC and synthetic rubber applications [2].

Viscosity-Controlled Formulation Solvent

1-Hexanol serves as an excellent viscosity-reducing solvent and flow promoter in coatings, inks, and agricultural formulations. It provides the necessary hydrophobicity and evaporation rate without the excessive viscosity and high-temperature stripping requirements associated with 1-octanol [3].

Physical Description

Hexanols appears as a clear colorless liquid mixture of isomeric six-carbon alcohols with similar chemical properties. Vapors are heavier than air. Used to make pharmaceuticals and as a solvent.
N-hexanol appears as a clear colorless liquid. Flash point 149°F. Less dense than water and insoluble in water. Vapors heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless, mobile liquid/mild, sweet, green

Color/Form

Colorless liquid

XLogP3

2

Boiling Point

314.8 °F at 760 mm Hg (USCG, 1999)
157.6 °C
157 °C at 760 mm Hg
157 °C

Flash Point

145 °F (USCG, 1999)
73.9 °C (Open cup)
58.4 °C (Closed cup)
145 °F (63 °C) (Closed cup)
63 °C c.c.

Vapor Density

3.5 (Air = 1)
Relative vapor density (air = 1): 3.52

Density

0.85 at 68 °F (USCG, 1999)
d2020 0.82
0.8153 at 25 °C/4 °C; 0.8082 at 35 °C/4 °C
Relative density (water = 1): 0.82
0.816-0.821

LogP

2.03 (LogP)
2.03
log Kow = 2.03

Odor

Characteristic; sweet alcohol; pleasant

Melting Point

-48.3 °F (USCG, 1999)
-44.6 °C
Fp -46.7 °
-44.6°C

UNII

6CP2QER8GS

Related CAS

23275-26-5 (aluminum salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral]

Therapeutic Uses

Mesh Heading: Anesthetics, Nicotinic antagonists

MeSH Pharmacological Classification

Anesthetics

Mechanism of Action

... Ethanol and 1-hexanol were found to have two competing concentration-dependent effects on the Ca(2+)- and phorbol ester- or diacylglycerol-dependent activities of PKCalpha associated with either RhoA or Cdc42, consisting of a potentiation at low alcohol levels and an attenuation of activity at higher levels. Measurements of the Ca(2+), phorbol ester, and diacylglycerol concentration-response curves for Cdc42-induced activation indicated that the activating effect corresponded to a shift in the midpoints of each of the curves to lower activator concentrations, while the attenuating effect corresponded to a decrease in the level of activity induced by maximal activator levels. The presence of ethanol enhanced the interaction of PKCalpha with Cdc42 within a concentration range corresponding to the potentiating effect, whereas the level of binding was unaffected by higher ethanol levels that were found to attenuate activity.

Vapor Pressure

38.78 mm Hg (USCG, 1999)
0.93 mmHg
0.928 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 0.124

Pictograms

Irritant

Irritant

Impurities

Co-products of acetaldehyde-crotonaldehyde reaction /to produce hexanol/ are 1-decanol and 1-octanol.
The by-product of acetaldehyde-butyraldehyde aldolization /to produce hexanol/ is 2-ethyl-1-butanol.
Commercial plasticizer hexanol contains acidity (0.001% as acetic acid), carbonyl (<0.003 wt % oxygen), and 0.05% moisture

Other CAS

111-27-325917-35-5
111-27-3
25917-35-5
21643-32-3

Wikipedia

1-hexanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Fire Hazards -> Flammable - 2nd degree
Cosmetics -> Antifoaming; Hydrotrope; Solvent; Surfactant

Methods of Manufacturing

Addition of ethylene to triethylaluminum followed by oxidation of the growth product, hydrolysis, and fractional distillation; from condensation of n-butyraldehyde and acetaldehyde, followed by dehydration and hydrogenation.
Laboratory preparation by action of butylmagnesium bromide on ethylene oxide ... 1,3-hexadienal with iron wire in presence of nickel acetate
Industrial preparation by reducing ethyl caproate with sodium in absolute alcohol: Bouveault, Blanc, German patent 164,294 (1903).
Reaction of acetaldehyde and crotonaldehyde followed by hydrogenation
For more Methods of Manufacturing (Complete) data for 1-HEXANOL (7 total), please visit the HSDB record page.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Mining (except oil and gas) and support activities
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
1-Hexanol: ACTIVE
Hexanol: ACTIVE
Alcohols, C6-9: ACTIVE
Commercial products from the family of 6 to 11 carbon alcohols that make up the plasticizer range are available both as ... pure single carbon chain materials and as complex isomeric mixtures. Commercial descriptions of plasticizer range alcohols are ... in general a ... pure material is called "-anol" /eg, 1-hexanol/, and the mixtures are called "-yl alcohol /eg, hexyl alcohol/ or "iso...yl alcohol" /isohexyl alcohol/.

Analytic Laboratory Methods

VOLATILE MATERIAL IS COLLECTED IN ONLY 1 ML OF METHYLENECHLORIDE CONTAINING SUITABLE INTERNAL STD. METHOD ALLOWS QUANTITATIVE ANALYSIS OF TOTAL ESSENTIAL OIL CONTENT & PERCENTAGE OF INDIVIDUAL CMPD IN LESS THAN 4 HR, INCL SAMPLE PREPN, STEAM DISTL-EXTRACTION & CAPILLARY GC.
A HEADSPACE PROCEDURE SUITABLE FOR GAS CHROMATOGRAPHY ASSAY OF VOLATILE SUBSTANCES IN BIOLOGICAL SAMPLES IS DISCUSSED. ASSAY RANGE, LINEARITY, & PRECISION ARE REPORTED FOR CARBOPACK B MATERIAL.

Storage Conditions

Protect containers against physical damage. Keep containers closed and store in well-ventilated, cool place.

Dates

Last modified: 08-15-2023

Alcohol stress on cyanobacterial membranes: New insights revealed by transcriptomics

Kirill S Mironov, Elena V Kupriyanova, Maria Shumskaya, Dmitry A Los
PMID: 32882332   DOI: 10.1016/j.gene.2020.145055

Abstract

Cyanobacteria are model photosynthetic prokaryotic organisms often used in biotechnology to produce biofuels including alcohols. The effect of alcohols on cyanobacterial cell physiology and specifically on membrane fluidity is poorly understood. Previous research on various primary aliphatic alcohols found that alcohols with a short hydrocarbon chain (C
-C
) do not affect expression of genes related to membrane physical state. In addition, less water-soluble alcohols with a hydrocarbon chain longer than C
are found to have a reduced ability to reach cellular membranes hence do not drastically change membrane physical state or induce expression of stress-responsive genes. Therefore, hexan-1-ol (C
) is suggested to have the most profound effect on cyanobacterial membrane physical state. Here, we studied the effects of hexan-1-ol on the cyanobacterium Synechocystis sp. PCC 6803 transcriptome. The transcriptome data obtained is compared to the previously reported analysis of gene expression induced by benzyl alcohol and butan-1-ol. The set of genes whose expression is induced after exposure to all three studied alcohols is identified. The expression under alcohol stress for several general stress response operons is analyzed, and examples of antisense interactions of RNA are investigated.


Coupling Transcriptomics and Behaviour to Unveil the Olfactory System of Spodoptera exigua Larvae

Angel Llopis-Giménez, Tamara Carrasco-Oltra, Emmanuelle Jacquin-Joly, Salvador Herrero, Cristina M Crava
PMID: 33150456   DOI: 10.1007/s10886-020-01224-z

Abstract

Insect chemosensation is crucial for many aspects related to food seeking, enemy avoidance, and reproduction. Different families of receptors and binding proteins interact with chemical stimuli, including odorant receptors (ORs), ionotropic receptors (IRs), gustatory receptors (GRs), odorant binding proteins (OBPs) and chemosensory proteins (CSPs). In this work, we describe the chemosensory-related gene repertoire of the worldwide pest Spodoptera exigua (Lepidoptera: Noctuidae), focusing on the transcripts expressed in larvae, which feed on many horticultural crops producing yield losses. A comprehensive de novo assembly that includes reads from chemosensory organs of larvae and adults, and other larval tissues, enabled us to annotate 200 candidate chemosensory-related genes encoding 63 ORs, 28 IRs, 38 GRs, 48 OBPs and 23 CSPs. Of them, 51 transcripts are new annotations. Fifty ORs are expressed in larval heads based on RNA-seq and reverse transcription PCR analyses. Fourteen OBPs are expressed in larval, but not in adult heads. We also observe that expression profiles of ORs are strongly and non-specifically up-regulated upon pre-exposure of larvae to single volatile organic compounds (VOCs). Finally, we develop a behavioural assay to study the attraction/repellence to VOCs in S. exigua larvae and thus identify candidate ecologically relevant odours. A single-dose assay demonstrated that 1-hexanol triggers attraction and indole repels larvae at any timepoint. This work establishes the foundation for the study of chemosensation in S. exigua larvae, allowing further studies aimed to characterize chemosensory-related genes that underlie the ecologically relevant behaviours of larvae.


Saliva-induced coacervation of inverted aggregates of hexanol for simplifying human biomonitoring: Application to the determination of free bisphenols

Encarnación Romera-García, Noelia Caballero-Casero, Soledad Rubio
PMID: 31357321   DOI: 10.1016/j.talanta.2019.06.043

Abstract

Saliva is progressively becoming a useful alternative to urine and blood to assess human exposure to toxics in biomonitoring campaigns, because of its easy and stress-free collection by unskilled personnel. This evaluation is highly challenging owing to the large number of compounds and individuals involved. In this article, we propose a new strategy to simplify sample treatment in the human biomonitoring of toxics in saliva. It is based on the in situ formation of supramolecular solvents (SUPRASs) in the sample. For this purpose, SUPRASs were produced in colloidal suspensions of aggregates of hexanol in THF under the addition of saliva, which played the dual role of inductor of the self-assembly process leading to SUPRAS formation and the sample to be analysed. The SUPRAS formation region was delimited from the phase diagram constructed for the ternary mixture saliva/hexanol/THF. An equation was derived for predicting the volume of SUPRASs produced as a function of the proportion of their components. The new strategy was explored for simplifying sample treatment in the biomonitoring of thirteen free bisphenol analogues and derivatives by liquid chromatography tandem mass spectrometry. Absolute recoveries for bisphenols were in the range 95-105.6%, the method was interference free (signal suppression/enhancement was between 93 and 106%), and the repeatability and within laboratory reproducibility were in the intervals 0.6-10% and 2-16%, respectively. The proposed method was fully validated and it was applied to the determination of the target bisphenols in saliva from 13 volunteers. Free bisphenol A was found in all samples (0.057-0.8 μg L
), and bisphenol F, bisphenol S and bisphenol AF were found with a frequency of detection of 46%, 62% and 8%, respectively. So, saliva can be a suitable biological sample for studying human exposure to bisphenols. To the best of our knowledge, this is the first report dealing with the use of saliva for biomonitoring human exposure to bisphenols.


Investigations into the production of volatile compounds in Korla fragrant pears (Pyrus sinkiangensis Yu)

Jianqiu Chen, Jiahong Lü, Zishun He, Feng Zhang, Shaoling Zhang, Huping Zhang
PMID: 31419770   DOI: 10.1016/j.foodchem.2019.125337

Abstract

The composition of volatile compounds in Korla fragrant pears was determined using headspace solid-phase microextraction followed by a gas chromatography-mass spectrometry analysis using fruits at 30, 90, and 150 days after bloom. Hexanal, (E)-2-hexenal, 1-hexanol, (E)-2-hexen-1-ol, (Z)-3-hexen-1-ol, and hexyl acetate were identified as the major compounds. The composition of volatile compounds was associated with fatty acid concentrations and key enzyme activity in the lipoxygenase pathway. In vitro linoleic and linolenic acid feeding experiments conducted using cubes of fruit flesh demonstrated that the concentrations of volatile esters, such as hexyl acetate, in the treated fruits increased significantly after incubation for 12 h compared with those in the control fruits, which was accompanied by a reduction in aldehyde and alcohol concentrations (p < 0.05 or p < 0.01). However, the treatments did not significantly influence the enzyme activity and expression of genes encoding the enzymes.


Sex Pheromone of the Alfalfa Plant Bug, Adelphocoris lineolatus: Pheromone Composition and Antagonistic Effect of 1-Hexanol (Hemiptera: Miridae)

Sándor Koczor, József Vuts, John C Caulfield, David M Withall, André Sarria, John A Pickett, Michael A Birkett, Éva Bálintné Csonka, Miklós Tóth
PMID: 33871786   DOI: 10.1007/s10886-021-01273-y

Abstract

The sex pheromone composition of alfalfa plant bugs, Adelphocoris lineolatus (Goeze), from Central Europe was investigated to test the hypothesis that insect species across a wide geographical area can vary in pheromone composition. Potential interactions between the pheromone and a known attractant, (E)-cinnamaldehyde, were also assessed. Coupled gas chromatography-electroantennography (GC-EAG) using male antennae and volatile extracts collected from females, previously shown to attract males in field experiments, revealed the presence of three physiologically active compounds. These were identified by coupled GC/mass spectrometry (GC/MS) and peak enhancement as hexyl butyrate, (E)-2-hexenyl butyrate and (E)-4-oxo-2-hexenal. A ternary blend of these compounds in a 5.4:9.0:1.0 ratio attracted male A. lineolatus in field trials in Hungary. Omission of either (E)-2-hexenyl-butyrate or (E)-4-oxo-2-hexenal from the ternary blend or substitution of (E)-4-oxo-2-hexenal by (E)-2-hexenal resulted in loss of activity. These results indicate that this Central European population is similar in pheromone composition to that previously reported for an East Asian population. Interestingly, another EAG-active compound, 1-hexanol, was also present in female extract. When 1-hexanol was tested in combination with the ternary pheromone blend, male catches were reduced. This compound showed a dose-response effect with small doses showing a strong behavioral effect, suggesting that 1-hexanol may act as a sex pheromone antagonist in A. lineolatus. Furthermore, when (E)-cinnamaldehyde was field tested in combination with the sex pheromone, there was no increase in male catch, but the combination attracted both males and females. Prospects for practical application are discussed.


Resolution of (R,S)-ibuprofen catalyzed by immobilized Novozym40086 in organic phase

Xin Yuan, Lujun Wang, Guangyong Liu, Guilin Dai, Kewen Tang
PMID: 30974019   DOI: 10.1002/chir.23070

Abstract

The enantioselective esterification of ibuprofen catalyzed by Novozym40086 was successfully conducted in organic solvent. Removing-water reagent was added into the reaction mixture to remove water produced in the esterification. The effects of temperature, n-hexanol concentration, ibuprofen concentration, and loading of enzymes were investigated. Under the condition of equilibrium, the thermodynamic equilibrium constant (K) of 7.697 and enantioselectivity (E) of 8.512 were obtained. The esterification reaction achieved its equilibrium in approximately 30 hours with conversion of 56% and ee
of 93.78%. The predicted values of X and ee
were 67.90% and 95.60%, respectively. The experimental value is approximately equal to the theoretical value, which indicates the feasibility of ideal models.


Evaluation of benchtop NMR Diffusion Ordered Spectroscopy for small molecule mixture analysis

Evan R McCarney, Robin Dykstra, Petrik Galvosas
PMID: 30290994   DOI: 10.1016/j.mri.2018.09.033

Abstract

Diffusion Ordered Spectroscopy (DOSY) is an attractive method for analyzing chemical mixtures in the liquid state because it separates spectra by the molecular weight of the associated molecule. It has been compared with hyphenated chromatographic and analytical methods such LC-MS and has broad potential in servicing those same applications including forensics, reaction analysis, quality control, and fraud detection. Benchtop NMR can collect quality spectra on small molecules, however, lacks the chemical shift dispersion of high field instruments, can suffer from spectral overlap common in mixtures, and the diminished sensitivity of the lower field compounds these problems. In this work, we show that existing high field pulse sequences and processing methods perform well at 43 MHz. Spectra from molecular mixtures where the constituents had 20% differences in diffusion coefficients and significant overlap were able to be matched to a bespoke spectral library and identified correctly. In addition, spectra from mixtures with constituents that have severe overlap in the spectrum and differ by 50% in diffusion coefficients were also able to be match and identified correctly. The combination of benchtop NMR and easy implementation of modern pulse sequences and processing show promise of bringing these useful methods to chemistry laboratories in research and industrial environments.


Characterisation of the Convective Hot-Air Drying and Vacuum Microwave Drying of

Lisa Yen Wen Chua, Bee Lin Chua, Adam Figiel, Chien Hwa Chong, Aneta Wojdyło, Antoni Szumny, Krzysztof Lech
PMID: 31022967   DOI: 10.3390/molecules24081625

Abstract

The preservation of active constituents in
through the removal of moisture is crucial in producing a final product with high antioxidant activity. This study aims to determine the influences of various drying methods and drying conditions on the antioxidant activity, volatiles and phytosterols content of
. The drying methods used were convective drying (CD) at 40 °C, 50 °C and 60 °C; freeze drying; vacuum microwave drying (VMD) at 6, 9 and 12 W/g; and two-stage convective pre-drying followed by vacuum microwave finish drying (CPD-VMFD) at 50 °C and 9 W/g. The drying kinetics of
are best described by the thin-layer model (modified Page model). The highest antioxidant activity, TPC and volatile concentration were achieved with CD at 40 °C. GC-MS analysis identified the presence of 51 volatiles, which were mostly present in all samples but with quantitative variation. The dominant volatiles in fresh
are 2-hexenal (60.28 mg 100 g
db), 1-hexanol (18.70 mg 100 g
db) and salicylic acid (15.05 mg 100 g
db). The concentration of phytosterols in fresh sample was 3647.48 mg 100 g
db, and the major phytosterols present in fresh and dried samples were β-sitosterol (1162.24 mg 100 g
db). CPD-VMFD was effective in ensuring the preservation of higher phytosterol content in comparison with CD at 50 °C. The final recommendation of a suitable drying method to dehydrate
leaves is CD at 40 °C.


Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages

Xiaoyang Zhu, Qiumian Li, Jun Li, Jun Luo, Weixin Chen, Xueping Li
PMID: 30257494   DOI: 10.3390/molecules23102456

Abstract

Aromatic compounds are important for fruit quality and can vary among fruit cultivars. Volatile compounds formed during the ripening of two banana cultivars, Brazilian and Fenjiao, were determined using headspace solid-phase micro-extraction (SPME) and gas chromatography coupled with mass spectrometry (GC-MS). These two cultivars exhibited different physiological characteristics during storage. Fenjiao fruit exhibited faster yellowing and softening, a higher respiration rate and greater ethylene production. Also, the soluble sugar content in Fenjiao fruit was much higher than in Brazilian fruit. In total, 62 and 59 volatile compounds were detected in Fenjiao and Brazilian fruits, respectively. The predominant volatile components isoamyl acetate, butanoic acid, 3-methyl-3-methylbutyl ester, hexanal,
-2-hexenal and 1-hexanol varied during ripening stages. Moreover, esters were more abundant in Fenjiao, and propanoic acid 2-methylbutyl ester, and octanoic acid were only detected in Fenjiao. These compounds contribute to the unique flavors and aromas of the two cultivars.


Single compounds elicit complex behavioural responses in wild, free-ranging rats

Michael D Jackson, Robert A Keyzers, Wayne L Linklater
PMID: 30135461   DOI: 10.1038/s41598-018-30953-1

Abstract

There is mounting evidence that single compounds can act as signals and cues for mammals and that when presented at their optimal concentration they can elicit behavioural responses that replicate those recorded for complex mixtures like gland secretions and foods. We designed a rapid bioassay to present nine compounds that we had previously identified in foods, each at seven different concentrations (63 treatments), to wild, free-ranging rats and scored each treatment for attraction and three behavioural responses. Nine treatments (taken from five compounds) statistically outperformed the current standard rat attractant, peanut butter. Attraction to treatments was highest at the two lowest concentrations (0.1 and 0.01 μg g
) and a statistically significant relationship of increasing attraction with decreasing treatment concentration was identified. Our study identified five compounds not previously associated with behavioural responses by rats that elicit equivalent or more intense behavioural responses than those obtained with peanut butter. Moreover, attraction to treatments was driven by a concentration-dependent relationship not previously reported. This is the first study to identify isopentanol, 1-hexanol, acetoin, isobutyl acetate and 2-methylbutyl acetate as possible semiochemicals/cues for rats. More broadly, our findings provide important guidance to researchers in the ongoing search for mammalian semiochemicals and cues.


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